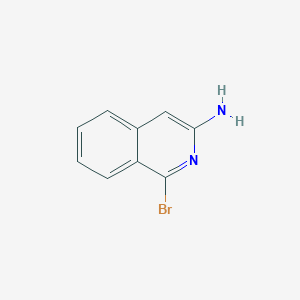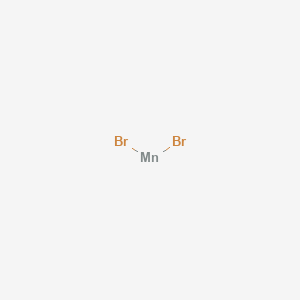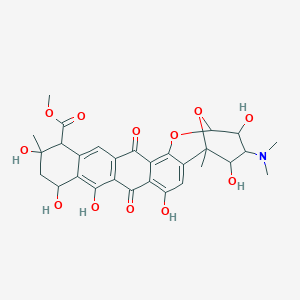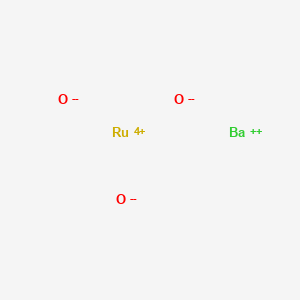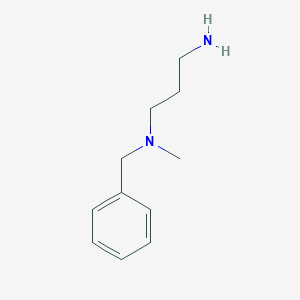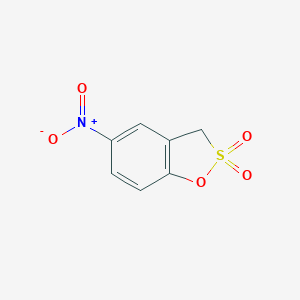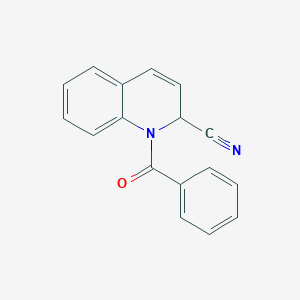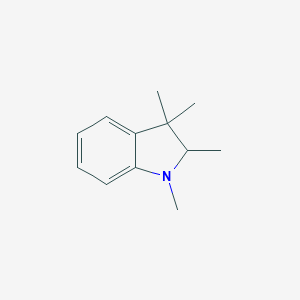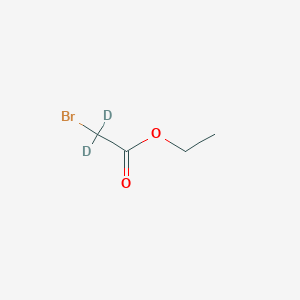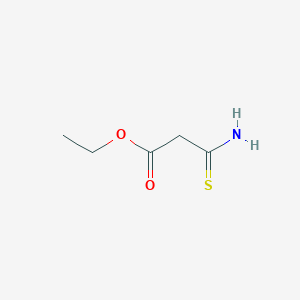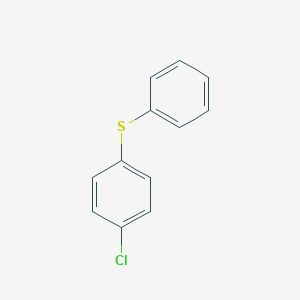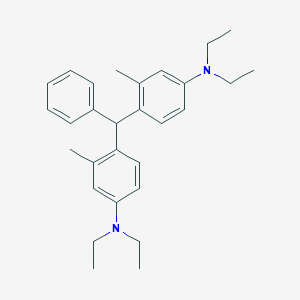
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-
概要
説明
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-], commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline, a colorless and oily liquid that is used in the production of dyes, plastics, and other chemicals. DPM is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-69°C. It is a versatile compound that has various applications in the field of science.
作用機序
DPM is a chelating agent that can bind to metal ions, such as copper and nickel, through its two nitrogen atoms. This property makes it useful in coordination chemistry, where it can be used to synthesize metal complexes. DPM can also act as a stabilizer in polymer chemistry by forming complexes with metal ions that would otherwise catalyze the degradation of polymers.
生化学的および生理学的効果
DPM has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
実験室実験の利点と制限
One advantage of using DPM in lab experiments is its ability to form stable complexes with metal ions, which can be useful in studying coordination chemistry and polymer chemistry. However, one limitation of using DPM is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of DPM in scientific research. One potential application is in the development of new metal complexes for use in catalysis and other chemical reactions. Another potential application is in the study of the mechanism of action of enzymes and proteins, particularly those involved in the breakdown of acetylcholine in the nervous system. Additionally, DPM could be used as a stabilizer in the production of new polymers with improved properties.
科学的研究の応用
DPM has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. It has also been used as a model compound for studying the mechanism of action of certain enzymes and proteins.
特性
CAS番号 |
15008-36-3 |
|---|---|
製品名 |
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- |
分子式 |
C29H38N2 |
分子量 |
414.6 g/mol |
IUPAC名 |
4-[[4-(diethylamino)-2-methylphenyl]-phenylmethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C29H38N2/c1-7-30(8-2)25-16-18-27(22(5)20-25)29(24-14-12-11-13-15-24)28-19-17-26(21-23(28)6)31(9-3)10-4/h11-21,29H,7-10H2,1-6H3 |
InChIキー |
XXWVEJFXXLLAIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
その他のCAS番号 |
15008-36-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


